1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
Description
1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a phenyl group, a thiophene-substituted pyrazole ring, and a methanesulfonamide moiety. Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL .
Properties
IUPAC Name |
1-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c20-23(21,13-14-4-2-1-3-5-14)17-8-10-19-9-6-16(18-19)15-7-11-22-12-15/h1-7,9,11-12,17H,8,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCMIULEQDUYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene compound, often using palladium-catalyzed cross-coupling reactions.
Attachment of the sulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over palladium.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and catalysts. Major products formed depend on the specific reaction conditions and the functional groups present on the compound.
Scientific Research Applications
1-Phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The aromatic and heterocyclic rings can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations:
Unlike piperazine-containing compounds (3a, 3b), the target lacks a basic nitrogen center, which may reduce off-target receptor interactions but limit CNS penetration .
Synthetic Challenges :
- Yields for sulfonamide derivatives (e.g., compound 189 in ) are often lower than benzamides (e.g., 3a at 32%) due to steric hindrance during sulfonamide bond formation .
Structural Characterization Methods
- X-ray Crystallography : Compounds like 189 () and related small molecules are often resolved using SHELXL, a program optimized for refining complex heterocyclic systems . The target compound’s structure could be similarly determined, leveraging SHELX’s robustness in handling sulfonamide and pyrazole moieties .
Biological Activity
1-Phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities. The structure incorporates a thiophene ring and a pyrazole moiety, which are known to exhibit various pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Pending] |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole and thiophene exhibit notable antimicrobial properties. For instance, compounds similar to this compound were evaluated for their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-Pyrazole Derivative | E. coli | 15 |
| 1-Pyrazole Derivative | S. aureus | 18 |
These results suggest that the compound may possess significant antibacterial properties, warranting further investigation into its mechanism of action.
The biological activity of the compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to inhibition or activation pathways that affect cellular processes, including:
- Signal Transduction : Modulation of signaling pathways that may influence cell growth or apoptosis.
- Gene Expression : Alteration in the expression levels of genes involved in inflammatory responses or microbial resistance.
Case Studies
A study focused on the synthesis and biological evaluation of similar compounds revealed that modifications in the substituents on the pyrazole ring significantly influenced their biological activity. For example, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy against resistant strains.
Case Study Summary
- Objective : Evaluate the impact of structural modifications on biological activity.
- Findings : Substituents at specific positions on the pyrazole ring resulted in varying degrees of antimicrobial activity, with certain derivatives showing enhanced potency against Pseudomonas aeruginosa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
